molecular formula C12H17NO B12102186 N-cyclobutyl-4-methoxy-2-methylaniline

N-cyclobutyl-4-methoxy-2-methylaniline

Cat. No.: B12102186
M. Wt: 191.27 g/mol
InChI Key: BUWSOYZKOOCGHW-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Contemporary Chemical Research

The importance of aniline derivatives is widespread and impactful. In the pharmaceutical industry, the aniline scaffold is a key component in numerous drugs, including analgesics and antihistamines. researchgate.net For instance, paracetamol, a widely used analgesic, is synthesized from an aniline derivative. slideshare.netwikipedia.org Furthermore, aniline derivatives are integral to the development of oncology agents and treatments for cardiovascular and respiratory disorders. bath.ac.uk

Beyond medicine, these compounds are crucial in the agrochemical sector for the creation of herbicides and pesticides. bath.ac.uk The dye and pigment industry also relies heavily on aniline derivatives as precursors for a variety of colorants, including the indigo (B80030) used for blue jeans. wikipedia.org In the field of materials science, they are used in the production of polymers and rubber processing chemicals, acting as antioxidants. researchgate.netwikipedia.org The ability of the amino group to form hydrogen bonds also makes aniline derivatives valuable in the realm of supramolecular chemistry. researchgate.net

Overview of Structure-Reactivity Relationships in Related Aniline Systems

The chemical behavior of aniline derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. These substituents can alter the electron density of the aniline system, thereby affecting its basicity, nucleophilicity, and susceptibility to electrophilic substitution reactions.

The amino group (-NH₂) is an activating, ortho-, para-directing group in electrophilic aromatic substitution. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. wikipedia.orgbyjus.com

The basicity of anilines is a key property that is modulated by substituents. Electron-donating groups (EDGs), such as alkyl (-R) and alkoxy (-OR) groups, increase the electron density on the nitrogen atom, making the aniline more basic. pearson.com Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or halogens, decrease the electron density on the nitrogen, reducing its basicity. pearson.com The position of the substituent also plays a crucial role, with resonance effects being most pronounced at the ortho and para positions. pearson.com

In the case of N-cyclobutyl-4-methoxy-2-methylaniline, we can predict the electronic effects of its substituents:

N-cyclobutyl group: The cyclobutyl group attached to the nitrogen is an alkyl group, which is generally considered to be electron-donating through an inductive effect. This would be expected to increase the electron density on the nitrogen atom.

4-methoxy group (-OCH₃): The methoxy (B1213986) group at the para position is a strong electron-donating group due to its resonance effect, which significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. pearson.com

2-methyl group (-CH₃): The methyl group at the ortho position is an electron-donating group through an inductive effect. pearson.com

The combination of these electron-donating groups is expected to make this compound a relatively electron-rich and basic compound compared to unsubstituted aniline.

Identification of Research Gaps Pertaining to this compound

A comprehensive search of scientific literature and chemical databases reveals a significant research gap concerning the specific compound this compound. While extensive research exists on aniline and its various derivatives, including 4-methoxy-2-methylaniline (B89876), there is a notable absence of dedicated studies on the N-cyclobutyl substituted variant.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-cyclobutyl-4-methoxy-2-methylaniline

InChI

InChI=1S/C12H17NO/c1-9-8-11(14-2)6-7-12(9)13-10-4-3-5-10/h6-8,10,13H,3-5H2,1-2H3

InChI Key

BUWSOYZKOOCGHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC2CCC2

Origin of Product

United States

Synthetic Pathways and Mechanistic Considerations for N Cyclobutyl 4 Methoxy 2 Methylaniline

Diverse Methodologies for the Synthesis of N-cyclobutyl-4-methoxy-2-methylaniline

Palladium-Catalyzed Amination Strategies for Aryl Halides

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnumberanalytics.com This methodology is highly applicable for the synthesis of this compound. The reaction involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. numberanalytics.com

For the synthesis of the target molecule, this would involve the reaction of a 4-methoxy-2-methyl-substituted aryl halide with cyclobutylamine. A common starting material could be 1-bromo-4-methoxy-2-methylbenzene or 1-iodo-4-methoxy-2-methylbenzene. The choice of halide can influence reaction rates, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. nrochemistry.com

The catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or a preformed palladium-ligand complex, and a phosphine (B1218219) ligand. The choice of ligand is critical for the success of the reaction and can influence reaction rates and yields. wikipedia.org Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) have proven effective for the coupling of primary amines. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is required to facilitate the reaction. nrochemistry.com

A related palladium-catalyzed approach involves the oxidation of a primary amine to an imine, which then reacts with the aniline (B41778). This method has the advantage of high atom economy, with ammonia (B1221849) as the only byproduct. organic-chemistry.org

Reductive Amination Approaches Utilizing Cyclobutanone (B123998) Precursors

Reductive amination is a widely used and efficient method for the synthesis of amines. numberanalytics.comwikipedia.org This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. numberanalytics.comyoutube.com For the synthesis of this compound, this would entail the reaction of 4-methoxy-2-methylaniline (B89876) with cyclobutanone.

The initial step is the acid-catalyzed formation of an iminium ion intermediate. acs.orgnih.gov This intermediate is then reduced in situ by a suitable reducing agent. A key consideration in direct reductive amination is the choice of a reducing agent that selectively reduces the imine in the presence of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduce the more electrophilic iminium ion. masterorganicchemistry.comacs.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in a two-step procedure where the imine is formed first and then reduced. masterorganicchemistry.com

The reaction conditions are typically mild, and the use of a protic solvent like methanol (B129727) or ethanol (B145695) often facilitates the initial condensation step. numberanalytics.com The versatility of reductive amination allows for a wide range of amine and carbonyl starting materials. chemistrysteps.compearson.com

Chemo- and Regioselective Considerations in Aniline Synthesis

The synthesis of this compound requires careful consideration of chemo- and regioselectivity. The starting aniline, 4-methoxy-2-methylaniline, has a primary amine group which is the desired site of reaction.

In palladium-catalyzed amination, over-alkylation to form a tertiary amine is a potential side reaction. The use of appropriate ligands and careful control of reaction conditions can minimize this. acs.org Similarly, in reductive amination, the formation of a single C-N bond is generally well-controlled, as the secondary amine product is less reactive towards further alkylation under typical reductive amination conditions. masterorganicchemistry.com

The inherent substitution pattern of the aniline ring (methoxy at position 4 and methyl at position 2) directs the N-alkylation to the amino group. The electronic properties of these substituents, both being electron-donating, increase the nucleophilicity of the amine, which can be beneficial for the desired reaction. However, steric hindrance from the ortho-methyl group could potentially slow down the reaction rate compared to an un-substituted aniline.

Recent studies have shown that site-selective alkylation of anilines can be achieved. For example, highly efficient enantioselective para-C-H alkylation of aniline derivatives has been demonstrated. acs.org Furthermore, solvent effects can be used to control the chemoselectivity between N-alkylation and para-C-alkylation of unprotected arylamines. acs.org

Detailed Mechanistic Elucidation of Formation Reactions

Kinetic and Thermodynamic Parameters of Key Synthetic Steps

Palladium-Catalyzed Amination:

The mechanism of the Buchwald-Hartwig amination is a catalytic cycle involving several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. wikipedia.orgnrochemistry.com This step is often considered the rate-determining step of the catalytic cycle. acs.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which forms the desired N-aryl amine product and regenerates the Pd(0) catalyst. wikipedia.orgnrochemistry.com In some cases, reductive elimination can be the turnover-limiting step. nih.gov

Kinetic studies have shown that the reaction can exhibit complex behavior, including induction periods and zero-order dependence on substrate concentrations, which can be influenced by the catalyst precursor and reaction conditions. acs.orgnih.gov The choice of ligand significantly impacts the kinetics, with bidentate ligands often accelerating the reaction by preventing the formation of inactive palladium dimers. wikipedia.org The resting state of the catalyst can also vary depending on the specific ligand and amine substrate used. acs.org

Reductive Amination:

The mechanism of reductive amination proceeds as follows:

Imine/Iminium Ion Formation: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the ketone, followed by dehydration to form an imine or, under acidic conditions, an iminium ion. acs.orgnih.gov This step is an equilibrium process. nih.gov

Reduction: The imine or iminium ion is then reduced by a hydride-donating reagent. chemistrysteps.com

Interactive Data Table: Comparison of Synthetic Methodologies

FeaturePalladium-Catalyzed AminationReductive AminationNucleophilic Aromatic Substitution
Starting Materials 4-methoxy-2-methyl-aryl halide, Cyclobutylamine4-methoxy-2-methylaniline, CyclobutanoneActivated Aryl Halide, Cyclobutylamine
Key Reagents Palladium catalyst, Phosphine ligand, BaseReducing agent (e.g., NaBH(OAc)₃), Acid catalystStrong electron-withdrawing groups on aryl ring
Typical Solvents Toluene, DioxaneMethanol, Ethanol, DichloromethaneProtic or Aprotic Polar Solvents
Advantages High functional group tolerance, Good yieldsMild conditions, Readily available starting materialsWell-established fundamental reaction
Disadvantages Cost of catalyst and ligands, Potential for side reactionsRequires control of pH, Potential for over-reductionLimited to activated substrates, Often requires harsh conditions

Transition State Analysis in this compound Synthesis

The synthesis of this compound involves the formation of a carbon-nitrogen bond between the aniline nitrogen and a cyclobutyl group. The nature of the transition state is fundamentally dependent on the chosen synthetic route. Two plausible mechanistic frameworks for this transformation are the "Borrowing Hydrogen" (or Hydrogen Autotransfer) mechanism and photoredox-catalyzed cyclobutylation.

Borrowing Hydrogen (BH) Mechanism: This strategy typically involves reacting the parent aniline (4-methoxy-2-methylaniline) with cyclobutanol. The transition state in BH reactions has been a subject of computational and experimental studies for various amine alkylations. acs.orgrsc.orgacs.orgresearchgate.net The process is generally understood to proceed through several steps:

Alcohol Dehydrogenation: The catalyst, often a transition metal complex, abstracts hydrogen from the alcohol (cyclobutanol) to form a temporary metal-hydride species and the corresponding ketone (cyclobutanone).

Imine Formation: The aniline condenses with the in-situ generated cyclobutanone to form a cyclobutylidene-imine intermediate.

Imine Reduction: The metal-hydride species then transfers the stored hydrogen to the imine, reducing it to the final N-cyclobutylated aniline product and regenerating the catalyst.

Computational studies, often using Density Functional Theory (DFT), on similar aniline alkylations suggest that the rate-determining step can vary. acs.org For some systems, the initial C-H bond cleavage of the alcohol has the highest energy barrier, while for others, the hydrogen transfer from the metal-hydride to the imine intermediate is the slowest step. acs.orgacs.org For the synthesis of this compound via this pathway, a detailed transition state analysis would involve calculating the energy profiles for the iridium, ruthenium, or manganese-pincer complexes often used in these reactions. acs.orgnih.govnih.gov

Photoredox-Catalyzed Cyclobutylation: A more direct and modern approach involves the radical α-C-H cyclobutylation of aniline derivatives using a photoredox catalyst. nih.govnih.govscispace.com This method utilizes strained C-C σ-bonds, typically from bicyclo[1.1.0]butane (BCB) derivatives, as the cyclobutyl source. The proposed catalytic cycle suggests a different set of transition states: nih.gov

Photoinduced Electron Transfer: An iridium-based photoredox catalyst, upon excitation by light, facilitates a single electron transfer from the aniline derivative, generating a radical cation.

Radical Formation: Deprotonation of a C-H bond alpha to the nitrogen results in a key α-amino radical intermediate.

C-C Bond Formation: This radical intermediate attacks the strained bicyclobutane derivative, leading to the formation of a new C-C bond and subsequent ring-opening to form the cyclobutyl group attached to the nitrogen.

Reduction and Protonation: A final single-electron reduction and protonation step yields the α-cyclobutyl N-alkylaniline product. nih.gov

In this mechanism, the transition state analysis would focus on the energetics of the radical addition to the bicyclobutane and the electron transfer steps. This pathway is notable for its mild conditions and redox-neutral nature. nih.govnih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable industrial processes. Key areas of focus include the use of environmentally benign solvents and highly efficient, recyclable catalysts.

Traditional N-alkylation reactions often employ volatile organic compounds (VOCs) as solvents. Green alternatives aim to reduce or eliminate this reliance. For the synthesis of this compound, several sustainable systems could be adopted based on research into similar aniline alkylations.

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline (B1196258) chloride and a carboxylic acid) that form a eutectic with a melting point much lower than the individual components. elsevierpure.com They are often biodegradable, non-toxic, and have low volatility. Studies have shown that DESs can act as both the solvent and promoter for the N-alkylation of anilines with alcohols, sometimes allowing reactions to proceed at room temperature. elsevierpure.com

Ionic Liquids (ILs): Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆), have also been used as a medium for the N-alkylation of anilines. thieme-connect.com They offer thermal stability and can facilitate catalyst recycling, although their "green" credentials are sometimes debated due to synthesis costs and potential toxicity.

Solvent-Free Reactions: Performing reactions without any solvent is an ideal green chemistry scenario, as it maximizes atom economy and simplifies purification. Two-step reductive amination syntheses have been successfully performed using freshly squeezed citrus juice as a biodegradable and cost-effective catalyst and solvent medium for related compounds. researchgate.net This highlights the potential for using natural, non-toxic media.

The following table compares potential solvent systems for aniline alkylation, based on findings from analogous reactions.

Interactive Data Table: Comparison of Solvent Systems for Aniline N-Alkylation

Solvent SystemTypical ReactantsTemperature (°C)Key AdvantagesRepresentative Citation
TolueneAniline, Benzyl (B1604629) Alcohol100-120Conventional, well-understood researchgate.netrsc.org
Deep Eutectic Solvent (DES)Aniline, Allylic AlcoholsRoom Temp.Green, biodegradable, metal-free promotion elsevierpure.com
Ionic Liquid ([bmim]PF₆)Aniline, N-butylamine170 (MW)Facilitates catalyst recycling thieme-connect.com
Citrus Juice (Aqueous)Salicylaldehyde, p-aminophenolRoom Temp.Renewable, non-toxic, solvent & catalyst researchgate.net
No SolventAniline, Benzyl Alcohol80-110High atom economy, reduced waste acs.org

The efficiency and reusability of the catalyst are central to the sustainability of the synthesis of this compound. Heterogeneous catalysts are particularly desirable as they can be easily separated from the reaction mixture and potentially reused over multiple cycles, reducing costs and metal waste.

Heterogeneous Catalysts:

Copper-based catalysts: Simple heterogeneous copper catalysts have been shown to be effective for N-alkylation of anilines with alcohols, operating without additives and producing no waste beyond water. rsc.orgtsijournals.com

Palladium on Carbon (Pd/C): This is a classic heterogeneous catalyst used for a variety of reactions, including N-alkylation. It has been successfully used and recycled in the alkylation of aniline with primary amines under microwave heating. thieme-connect.com

Metal-Organic Frameworks (MOFs): MOFs can support metal catalysts, such as cobalt or iridium complexes, providing a stable and recyclable heterogeneous system. rsc.orgrsc.org A cobalt catalyst supported on a bipyridyl MOF has shown excellent selectivity and yields in the N-alkylation of substituted anilines. rsc.org

Manganese Pincer Complexes: While often used as homogeneous catalysts, earth-abundant and low-toxicity manganese pincer complexes have demonstrated high efficiency and selectivity for the N-alkylation of anilines with alcohols. nih.govnih.gov Efforts to heterogenize these systems could enhance their recyclability.

Nickel-based catalysts: Earth-abundant nickel catalysts are an economical and sustainable choice, showing high efficiency in the direct N-alkylation of anilines with alcohols. acs.org

The recyclability of these catalysts is a key performance indicator. For instance, Ti-Pd alloys used in hydrogen autotransfer reactions have been reused multiple times without significant loss of activity. researchgate.net Similarly, iridium single atoms doped into polypyrrole nanoparticles have been recycled for the N-alkylation of aniline, maintaining high conversion rates over several runs. researchgate.net

The following table summarizes the performance and recyclability of various catalysts in analogous N-alkylation reactions.

Interactive Data Table: Catalyst Performance in Aniline N-Alkylation

Catalyst SystemReaction TypeYield (%)Number of CyclesFinal Cycle Yield (%)Representative Citation
Ir-doped PPy NPsN-alkylation with benzyl alcohol~985~95 researchgate.net
Ti-Pd AlloyN-alkylation with benzyl alcohol~995~99 researchgate.net
bpy-UiO-CoCl₂ (MOF)N-alkylation with benzyl alcohol94586 rsc.orgrsc.org
Pd/C (10%)N-alkylation with N-butylamine93391 thieme-connect.com
Mn-PNP Pincer ComplexN-alkylation with benzyl alcohol99-- nih.gov
Heterogeneous CopperN-alkylation with benzyl alcohol>99-- rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy of N-cyclobutyl-4-methoxy-2-methylaniline

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, a full suite of NMR experiments would be required.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise connectivity of atoms, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine proton on the cyclobutyl ring and its adjacent methylene (B1212753) protons. Similarly, correlations between the aromatic protons on the substituted benzene (B151609) ring would help in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the methyl protons would show a correlation to the methyl carbon signal, and the methoxy (B1213986) protons to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between carbon and proton atoms. It is instrumental in piecing together the molecular fragments. Key HMBC correlations would be expected between the aromatic protons and the carbons of the methyl and methoxy groups, as well as between the N-H proton and the carbons of the cyclobutyl ring and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the preferred conformation of the cyclobutyl group relative to the aniline (B41778) ring. For example, NOE correlations might be observed between the N-H proton and certain protons on the cyclobutyl ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on the analysis of similar structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Aromatic CH6.5 - 7.0110 - 130Aromatic C, Methyl C, Methoxy C
Methoxy (OCH₃)~3.8~55Aromatic C
Methyl (CH₃)~2.2~18Aromatic C
N-HVariable-Aromatic C, Cyclobutyl C
Cyclobutyl CHVariableVariableAromatic C, Cyclobutyl C
Cyclobutyl CH₂VariableVariableCyclobutyl C

Variable Temperature NMR Studies on Conformational Dynamics

The N-cyclobutyl group can undergo ring-puckering, and there can be restricted rotation around the C-N bond. Variable temperature (VT) NMR studies would provide insights into these dynamic processes. By recording NMR spectra at different temperatures, one could potentially observe the coalescence of signals, allowing for the determination of the energy barriers associated with these conformational changes. This provides a deeper understanding of the molecule's flexibility and the relative populations of different conformers at various temperatures.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy.

Detailed Ionization and Fragmentation Mechanisms of this compound

In a mass spectrometer, the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion. This ion then undergoes fragmentation. The analysis of these fragmentation patterns provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the nitrogen and the cyclobutyl ring, or the bond between the nitrogen and the aromatic ring.

Loss of the cyclobutyl group: This would result in a fragment corresponding to the 4-methoxy-2-methylaniline (B89876) cation.

Loss of a methyl group: From the aromatic ring or the methoxy group.

Fragmentation of the cyclobutyl ring: This can occur through various ring-opening and rearrangement pathways.

A table summarizing the expected major fragments is provided below.

m/z (mass-to-charge ratio) Possible Fragment Identity Fragmentation Pathway
191[M]⁺Molecular Ion
176[M - CH₃]⁺Loss of a methyl group
136[M - C₄H₇]⁺Loss of the cyclobutyl group
121[M - C₄H₇ - CH₃]⁺Loss of cyclobutyl and methyl groups

Isotopic Abundance Analysis for Elemental Composition Verification

High-resolution mass spectrometry allows for the measurement of the exact mass of the molecular ion and its fragment ions. By comparing the experimentally measured mass to the calculated mass for a given molecular formula, the elemental composition can be confirmed with a high degree of confidence. The isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, would further corroborate the number of carbon atoms in the molecule.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Fingerprint Analysis

FT-IR Spectroscopy: This technique would show characteristic absorption bands for the various functional groups present in this compound.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

The expected vibrational frequencies are summarized in the table below.

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300 - 35003300 - 3500
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C=C Stretch (Aromatic)1500 - 16001500 - 1600
C-N Stretch1250 - 13501250 - 1350
C-O Stretch (Methoxy)1000 - 13001000 - 1300

The combination of these spectroscopic techniques would provide a comprehensive and unambiguous characterization of the structure, connectivity, and conformational dynamics of this compound.

Correlation of Vibrational Modes with Specific Structural Features

The vibrational spectrum of this compound is expected to exhibit a series of distinct bands corresponding to the stretching and bending modes of its constituent functional groups. The primary amine (N-H), aromatic ring, methoxy group, methyl group, and cyclobutyl ring each contribute characteristic vibrations.

Key expected vibrational modes include:

N-H Vibrations: The N-H stretching vibrations of the secondary amine are anticipated in the range of 3300-3500 cm⁻¹. The presence of a single N-H bond simplifies this region compared to primary amines. The N-H bending vibration is expected to appear around 1550-1650 cm⁻¹.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: The C-N stretching of the amine group is predicted to be in the 1250-1360 cm⁻¹ range. The aryl-O stretching of the methoxy group will likely result in a strong absorption band around 1200-1275 cm⁻¹, while the alkyl-O stretching will appear near 1000-1075 cm⁻¹.

Aliphatic C-H and CH₂ Vibrations: The C-H stretching vibrations of the methyl and cyclobutyl groups are expected just below 3000 cm⁻¹. The CH₂ scissoring and rocking vibrations of the cyclobutyl ring are anticipated in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. The puckering of the cyclobutane (B1203170) ring can also give rise to a characteristic low-frequency mode. maricopa.edu

An illustrative table of expected vibrational frequencies is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (secondary amine)Stretching3300 - 3500
Bending1550 - 1650
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
C-N (aromatic amine)Stretching1250 - 1360
C-O (aryl ether)Asymmetric Stretching1200 - 1275
Symmetric Stretching1000 - 1075
Aliphatic C-H (cyclobutyl/methyl)Stretching2850 - 2960
CH₂ (cyclobutyl)Scissoring1400 - 1470
Rocking720 - 725

Theoretical Vibrational Frequency Calculations and Experimental Validation

In the absence of experimental spectra, theoretical calculations provide a powerful means to predict vibrational frequencies. nih.govacs.org Methods such as Density Functional Theory (DFT) are commonly employed for this purpose. nih.gov The standard procedure involves:

Optimization of the molecular geometry to find the lowest energy conformation.

Calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) at the optimized geometry. youtube.com

Diagonalization of the mass-weighted Hessian matrix to yield the vibrational frequencies and normal modes. youtube.com

The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model. For a definitive analysis, these theoretical predictions would be validated against experimentally obtained FTIR and Raman spectra. nih.gov This comparison allows for a precise assignment of the observed spectral bands to specific molecular motions.

Single-Crystal X-ray Diffraction Studies of this compound and Its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not currently available in open literature, we can predict the key structural features that such an analysis would reveal.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. youtube.com For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The secondary amine group (N-H) can act as a hydrogen bond donor. The oxygen atom of the methoxy group and the nitrogen atom of a neighboring molecule are potential hydrogen bond acceptors. The formation of N-H···O or N-H···N hydrogen bonds would likely play a crucial role in the supramolecular assembly. nih.gov

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking, where the planes of the rings are parallel to each other.

Conformational Analysis in the Solid State

The solid-state conformation of this compound would reveal the specific spatial arrangement of its flexible parts. Key conformational parameters that would be determined from X-ray diffraction data include:

Cyclobutyl Ring Pucker: Cyclobutane rings are not planar and typically adopt a puckered or "butterfly" conformation to relieve ring strain. maricopa.edudalalinstitute.com The degree of puckering would be precisely quantified.

Hydrogen Bonding Network Characterization

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from a single-crystal X-ray diffraction study.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1295
Z (molecules per unit cell)4
Hydrogen Bond (N-H···O) Distance (Å)2.9 - 3.2

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

No published studies detailing the DFT analysis of N-cyclobutyl-4-methoxy-2-methylaniline, including its optimized ground state geometry, bond lengths, bond angles, or energetic properties, were identified.

Ab Initio Methods for Electronic Configuration and Atomic Charges

A search for research employing ab initio methods to determine the electronic configuration or calculate atomic charges (e.g., Mulliken, NBO) for this compound yielded no results.

Reactivity Prediction and Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Gap Analysis and Electrophilic/Nucleophilic Sites

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, or the identification of electrophilic and nucleophilic centers for this compound is not available in the scientific literature.

Fukui Function and Electrostatic Potential Maps

No studies containing calculations of the Fukui function or generated electrostatic potential (ESP) maps to predict the local reactivity of this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

A thorough search did not uncover any Molecular Dynamics (MD) simulation studies investigating the conformational landscape, flexibility, or the influence of different solvents on the behavior of this compound.

Conformational Landscapes in Various Solvents

The analysis of a molecule's conformational landscape involves identifying its stable three-dimensional arrangements (conformers) and the energy differences between them. The polarity of the solvent can significantly influence the relative stability of these conformers. For a molecule like this compound, key conformational variables would include the orientation of the cyclobutyl and methoxy (B1213986) groups relative to the aniline (B41778) ring.

While general principles of conformational analysis are well-established, specific studies detailing the preferred conformations of this compound in different solvents (e.g., non-polar like hexane, or polar like dimethyl sulfoxide) and the associated thermodynamic parameters are not available.

Dynamics of Cyclobutyl Ring Puckering and Methoxy Rotation

The cyclobutyl ring is known to undergo a dynamic process called ring puckering, where the ring rapidly inverts between different non-planar conformations. Similarly, the methoxy group can rotate around the oxygen-aromatic carbon bond. The energy barriers associated with these dynamic processes are crucial for understanding the molecule's flexibility and how it might interact with its environment.

Computational studies on similar molecules often use techniques like potential energy surface scans to calculate these rotational and inversional barriers. nih.gov However, no such specific dynamic studies or calculated energy barriers for the cyclobutyl ring puckering or methoxy group rotation in this compound have been published.

Computational Spectroscopic Parameter Predictions

Computational methods are also a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Theoretical NMR Chemical Shift and Coupling Constant Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants is a standard application of computational chemistry. drugbank.comrsc.org These calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, provide valuable insights for structural elucidation.

A search for theoretically predicted NMR data for this compound did not yield any specific results. While it is possible to perform such calculations using established quantum chemical software, no published studies have reported these values.

Predicted Vibrational Spectra and Comparison with Experimental Data

Theoretical calculations of vibrational frequencies (corresponding to Infrared and Raman spectra) can help in assigning the various vibrational modes of a molecule. nih.gov By comparing the calculated spectrum with an experimental one, a detailed understanding of the molecular vibrations can be achieved.

As with other computational parameters, there are no available studies that present the predicted vibrational spectrum of this compound.

Chemical Reactivity and Synthetic Transformations of N Cyclobutyl 4 Methoxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The aniline ring in N-cyclobutyl-4-methoxy-2-methylaniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino and methoxy (B1213986) groups. These substituents increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

The regiochemical outcome of electrophilic aromatic substitution on this compound is directed by the existing substituents on the benzene (B151609) ring. The amino group (-NH-cyclobutyl), the methoxy group (-OCH₃), and the methyl group (-CH₃) are all ortho, para-directing activators. The powerful activating and directing influence of the amino and methoxy groups dominates, primarily directing incoming electrophiles to the positions ortho and para to these groups.

However, the positions ortho to the bulky N-cyclobutylamino group may experience significant steric hindrance, which can influence the regioselectivity of the substitution. nih.govyoutube.com The position between the methyl and methoxy groups is also sterically hindered. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group and the amino group, which are meta to the methyl group. The interplay between electronic activation and steric hindrance is a critical factor in determining the final product distribution. nih.gov

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating GroupsDeactivating GroupsSteric HindrancePredicted Reactivity
3Ortho to -CH₃, Meta to -OCH₃ and -NHRNoneModerateMinor Product
5Ortho to -OCH₃, Meta to -CH₃ and -NHRNoneLowMajor Product
6Ortho to -NHR, Meta to -OCH₃ and -CH₃NoneHighMinor Product

Note: This table represents predicted outcomes based on general principles of electrophilic aromatic substitution.

Detailed experimental studies on the nitration, halogenation, and sulfonation of this compound are not extensively reported in the public domain. However, based on the reactivity of analogous N-alkylanilines and substituted anilines, the expected outcomes can be predicted. researchgate.netbeilstein-journals.orggoogle.com

Nitration: Nitration of anilines is often carried out under carefully controlled conditions to prevent oxidation of the amino group and the formation of undesired byproducts. google.compatsnap.com The use of milder nitrating agents or protection of the amino group may be necessary. The nitro group is expected to be introduced primarily at the position ortho to the strongly activating methoxy group, which is position 5.

Halogenation: Halogenation, for instance with bromine or chlorine, is expected to proceed readily due to the activated nature of the ring. nih.gov Similar to nitration, the primary site of halogenation is predicted to be the 5-position. Due to the high activation of the ring, polyhalogenation could be a competing reaction if the reaction conditions are not carefully controlled.

Sulfonation: Sulfonation of anilines can be complex as the amino group can be protonated by the strong acid, which deactivates the ring. However, under specific conditions, sulfonation can be achieved. The sulfonic acid group would likely be introduced at the sterically most accessible and electronically activated position, which is again predicted to be the 5-position. google.com

Reactions Involving the Amino Group

The secondary amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.

Acylation: The secondary amine readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding N-cyclobutyl-N-(4-methoxy-2-methylphenyl)amides. This reaction is a common method for the protection of the amino group or for the synthesis of amide-containing target molecules.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields N-cyclobutyl-4-methoxy-2-methyl-N-(p-tolylsulfonyl)aniline, a sulfonamide. acs.orgnih.govnih.govorganic-chemistry.orgchemrxiv.org Sulfonamides are an important class of compounds with various applications.

Table 2: Representative Acylation and Sulfonylation Reactions

ReagentProduct ClassGeneral Product Structure
Acetyl chlorideAmideN-(4-methoxy-2-methylphenyl)-N-cyclobutylacetamide
Benzoyl chlorideAmideN-(4-methoxy-2-methylphenyl)-N-cyclobutylbenzamide
p-Toluenesulfonyl chlorideSulfonamideN-(4-methoxy-2-methylphenyl)-N-cyclobutyl-4-methylbenzenesulfonamide

Note: This table provides illustrative examples of expected reactions.

The secondary amine can be further alkylated to form a tertiary amine. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and the formation of quaternary ammonium salts.

A more controlled method for introducing a second alkyl group is through reductive alkylation . rsc.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the N,N-disubstituted aniline.

The amino group of N-alkylanilines is susceptible to oxidation. acs.orgsci-hub.senih.govorganic-chemistry.orgacs.org The specific products of oxidation depend on the oxidant used and the reaction conditions. Mild oxidation can lead to the formation of various coupled products or complex heterocyclic structures. Stronger oxidation can lead to the degradation of the molecule. The anodic oxidation of N-alkylanilines, for instance, has been shown to produce substituted benzidines and diphenylamines through coupling reactions. acs.org The steric bulk of the N-alkyl group can significantly influence the distribution of these products.

Cycloaddition Reactions and Heterocycle Formation

Detailed searches for the involvement of this compound in cycloaddition reactions and its use as a precursor for nitrogen-containing heterocycles did not yield any specific examples.

Participation in [4+2] or [3+2] Cycloadditions

There is no available scientific literature detailing the participation of this compound in either [4+2] or [3+2] cycloaddition reactions. The electronic nature of the aniline ring could potentially allow it to act as a diene or dienophile under specific conditions, but no studies have been published to confirm or explore this reactivity for this specific compound.

Synthesis of N-containing Heterocycles Using the Aniline Compound as a Precursor

No documented synthetic routes using this compound as a starting material for the formation of nitrogen-containing heterocycles were found. While anilines are common precursors in the synthesis of heterocycles like indoles, quinolines, and benzodiazepines, the specific reactivity of the N-cyclobutyl substituted title compound in such transformations has not been reported.

Metal-Catalyzed Coupling Reactions Utilizing this compound

Investigations into the utility of this compound as a coupling partner in various metal-catalyzed reactions returned no specific results. These types of reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen and carbon-carbon bonds.

Buchwald-Hartwig Amination Analogs with Varied Coupling Partners

There are no published examples of this compound being used as the amine component in Buchwald-Hartwig amination or similar palladium-catalyzed cross-coupling reactions. This type of reaction is a powerful method for the formation of carbon-nitrogen bonds, but its application with this specific aniline has not been documented.

C-H Activation and Functionalization Strategies on the Aniline Moiety

No research has been published on the direct C-H activation and functionalization of the aromatic ring or the N-cyclobutyl group of this compound. The directing group potential of the amine and methoxy substituents could theoretically guide regioselective functionalization, but this has not been experimentally verified for this compound.

Lack of Publicly Available Research Data on this compound Prevents In-Depth Analysis

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research findings for the compound This compound . This absence of documented studies, synthesis protocols, and characterization data makes it impossible to provide a detailed scientific article on its strategic utility as a chemical building block according to the requested outline.

The exploration of a chemical compound's potential applications, such as its use as a monomer for polymers with unique electronic properties, its role in dye and pigment development, or its function as a ligand in coordination chemistry, is contingent upon available empirical data from peer-reviewed research. Similarly, discussing its utility as a scaffold for developing new chemical methodologies, including protecting group strategies or studies on chiral induction, requires a foundation of published experimental work.

While information exists for the related precursor, 4-methoxy-2-methylaniline (B89876), the introduction of the N-cyclobutyl group fundamentally alters the molecule's properties and reactivity. Extrapolating from the parent aniline without direct studies on the N-cyclobutyl derivative would be speculative and would not meet the standard of a scientifically accurate and authoritative article.

Therefore, until research on this compound is conducted and published, a thorough and informative analysis as per the specified structure cannot be generated.

Strategic Utility of N Cyclobutyl 4 Methoxy 2 Methylaniline As a Building Block

Role in the Synthesis of Specialty Chemicals (excluding pharmaceutical and agrochemical applications)

The chemical compound N-cyclobutyl-4-methoxy-2-methylaniline is a substituted aniline (B41778) that holds potential as a versatile building block in the synthesis of a variety of specialty chemicals. Its molecular structure, featuring a reactive secondary amine, an electron-rich aromatic ring, and a cyclobutyl moiety, allows for its participation in diverse chemical transformations. While specific, publicly documented applications in the production of specialty chemicals outside of the pharmaceutical and agrochemical sectors are limited, its utility can be inferred from the known reactivity of its constituent functional groups.

Intermediates in Fine Chemical Production

As an intermediate, this compound can serve as a precursor for more complex molecules used in materials science and the dye industry. The aniline scaffold is a common feature in organic electronic materials and colorants.

The synthesis of derivatives often begins with the parent compound, 4-methoxy-2-methylaniline (B89876), which can be prepared through the reduction of 4-methoxy-2-nitrotoluene. This precursor is then elaborated to introduce the N-cyclobutyl group. A general approach to the synthesis of N-substituted anilines involves the reaction of the primary aniline with a suitable cyclobutylating agent.

Reaction Step Reactants Reagents/Catalysts Product Potential Application of Product
Nitrationp-Cresol methyl etherNitrating agent (e.g., HNO₃/H₂SO₄)4-Methoxy-2-nitrotoluenePrecursor
Reduction4-Methoxy-2-nitrotolueneReducing agent (e.g., H₂/Pd/C)4-Methoxy-2-methylanilinePrecursor
N-Alkylation4-Methoxy-2-methylaniline, Cyclobutanone (B123998)Reducing agent (e.g., NaBH(OAc)₃)This compoundIntermediate for specialty chemicals
Further DerivatizationThis compoundVarious electrophilesFunctionalized aniline derivativesDyes, pigments, electronic materials

This table represents a generalized synthetic pathway and potential applications based on the chemical nature of the compound and related chemistries. Specific research findings on the direct use of this compound in these exact applications are not extensively documented in public literature.

A patented process for a related compound, 4-methoxy-2,2',6'-trimethyldiphenylamine, which is useful as an intermediate for color-forming agents in heat-sensitive or pressure-sensitive recording papers, starts from 4-methoxy-2-methylaniline. google.com This highlights the role of the core aniline structure as a valuable intermediate in the production of specialty chemicals for the paper and dye industries. The introduction of the N-cyclobutyl group in this compound offers a modification point to tune the properties of the final products, such as solubility, color, and stability.

Reagents for Specific Chemical Transformations

The nucleophilic nature of the secondary amine in this compound allows it to act as a reagent in various chemical transformations. It can be employed as a scavenger for acidic byproducts or as a building block in multicomponent reactions to construct more complex molecular architectures.

The reactivity of substituted anilines is well-established in organic synthesis. They can participate in coupling reactions, condensations, and as directing groups in aromatic substitutions. The specific steric and electronic properties imparted by the cyclobutyl and methoxy (B1213986) groups can influence the regioselectivity and stereoselectivity of these transformations.

Transformation Type Role of this compound Exemplary Reaction Potential Utility of Product
Condensation ReactionsNucleophilic amine componentReaction with aldehydes or ketonesFormation of iminium ions or enamines as reactive intermediates
Coupling ReactionsNucleophilic partnerBuchwald-Hartwig aminationFormation of triarylamines
Acid ScavengingBaseNeutralization of acidic byproductsIn reactions generating HCl, HBr, etc.

This table illustrates potential roles of this compound as a reagent based on fundamental principles of organic chemistry. Detailed studies demonstrating these specific applications for this compound are not widely available.

The synthesis of substituted anilines is a broad field, with many methods developed for their preparation and subsequent use. For instance, catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines showcases a modern approach to creating complex aniline derivatives. beilstein-journals.org While not directly involving this compound, this research underscores the ongoing interest in developing new synthetic routes utilizing aniline building blocks for various applications, including as antioxidant additives in the petrochemical industry. beilstein-journals.org

Future Research Directions and Unexplored Avenues

Development of Flow Chemistry Methodologies for its ProductionNo literature is available concerning the development of flow chemistry processes for the production of N-cyclobutyl-4-methoxy-2-methylaniline.

Given the lack of specific data, the creation of a professional and authoritative article as requested is not feasible. Any attempt to do so would be hypothetical and would not meet the required standards of scientific accuracy.

Q & A

Q. What are the recommended synthetic routes for N-cyclobutyl-4-methoxy-2-methylaniline, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 4-methoxy-2-methylaniline and cyclobutylmethyl chloride in the presence of a base (e.g., sodium hydride or potassium carbonate). Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 aniline to alkyl halide) critically impact yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy at C4, cyclobutyl at N).
  • X-ray Crystallography : Resolve molecular geometry and confirm trans-configuration of substituents .
  • HPLC-MS : Validate purity (>95%) and molecular weight (theoretical MW: 205.3 g/mol) .

Advanced Research Questions

Q. How do electronic and steric effects of the cyclobutyl and methoxy groups influence substitution reactions in this compound?

The methoxy group at C4 acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. Conversely, the bulky cyclobutyl group on the nitrogen atom sterically hinders reactions at the para position. For example, nitration favors the ortho position relative to the methoxy group due to steric constraints. Solvent choice (e.g., polar aprotic for SN2) and temperature (0–25°C) are critical for regioselectivity .

Q. What computational strategies can predict the biological activity of this compound?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed antimicrobial IC50_{50} values.
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes or bacterial efflux pumps, focusing on hydrogen bonding with the methoxy group and hydrophobic interactions with the cyclobutyl moiety .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

Discrepancies often arise from substituent positional isomers (e.g., methoxy at C4 vs. C3) or solvent polarity. For example:

  • Solubility : In DMSO (polar aprotic), solubility is >50 mg/mL, but in aqueous buffers (pH 7.4), it drops to <1 mg/mL due to reduced polarity.
  • Stability : Degradation under UV light (λ = 254 nm) is mitigated by storage in amber vials at -20°C .

Methodological Guidance

Q. What experimental design optimizes the synthesis of derivatives from this compound?

Use a factorial design to test variables:

  • Factors : Base strength (NaH vs. K2_2CO3_3), solvent (DMF vs. THF), and reaction time (6–24 hrs).
  • Response Metrics : Yield (HPLC), purity (NMR), and regioselectivity (LC-MS). Statistical tools (ANOVA) identify optimal conditions (e.g., NaH in DMF at 70°C for 12 hrs) .

Q. How should researchers analyze conflicting bioactivity data across structurally similar aniline derivatives?

Perform a meta-analysis of IC50_{50} values for analogs (e.g., 4-methoxy vs. 4-fluoro substituents) using PubChem BioAssay data. Adjust for assay variability (e.g., cell line differences) and apply multivariate regression to isolate structural contributors (e.g., cyclobutyl lipophilicity vs. methoxy polarity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.